molecular formula C25H22ClN5OS B12037958 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12037958
M. Wt: 476.0 g/mol
InChI Key: DUXLTJQQCKJXGT-OVVQPSECSA-N
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Description

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the triazole intermediate with a chlorophenyl derivative, often using a coupling reagent.

    Formation of the Hydrazide Moiety: This involves the reaction of the intermediate with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN5OS/c1-17-12-14-19(15-13-17)24-29-30-25(31(24)20-8-4-3-5-9-20)33-16-23(32)28-27-18(2)21-10-6-7-11-22(21)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+

InChI Key

DUXLTJQQCKJXGT-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CC=C4Cl

Origin of Product

United States

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